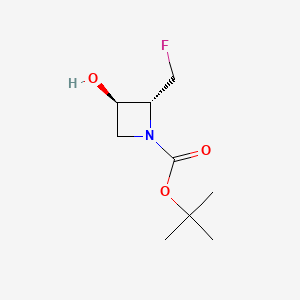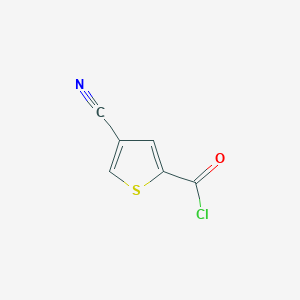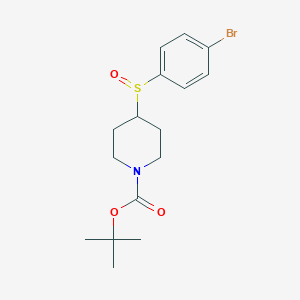
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione is a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione can be achieved through various chemical reactions. One common method involves the use of a three-component reaction, where readily available substrates such as 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts are used . The reaction is typically catalyzed by copper and carried out under mild conditions, resulting in moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxides, alcohol derivatives, and substituted piperidine derivatives. These products can have diverse applications in different fields.
Applications De Recherche Scientifique
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production by interacting with enzymes involved in the nitric oxide synthesis pathway . This inhibition can have various biological effects, including anti-inflammatory and immunomodulatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Uniqueness
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-(2-oxopropyl)-1-propan-2-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-5-4-10(14)9(11(12)15)6-8(3)13/h7,9H,4-6H2,1-3H3 |
Clé InChI |
FZIUSYRBJXSHMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(=O)C(C1=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)

![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)


![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)


![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)



